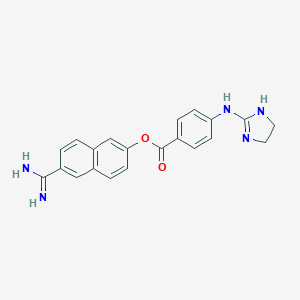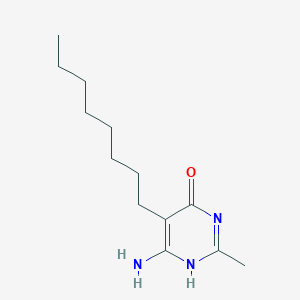
4-Pyrimidinol, 6-amino-2-methyl-5-octyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinol, 6-amino-2-methyl-5-octyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using specific methods to obtain its unique properties. In
Mécanisme D'action
The mechanism of action of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- varies depending on its application. In medicine, it has been shown to inhibit specific enzymes and pathways that are involved in the progression of diseases such as cancer and inflammation. In agriculture, it acts as a growth regulator by stimulating specific pathways that promote plant growth and yield. In material science, it acts as a building block for the synthesis of materials with unique properties such as high conductivity and mechanical strength.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- have been extensively studied in various systems. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in neurodegenerative disorders. In agriculture, it has been shown to enhance plant growth and yield by stimulating specific pathways involved in plant development. In material science, it has been shown to improve the mechanical and electrical properties of materials.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- in lab experiments include its unique properties, high purity, and easy synthesis method. However, its limitations include its high cost and limited availability.
Orientations Futures
There are several future directions for research on 4-Pyrimidinol, 6-amino-2-methyl-5-octyl-. These include:
1. Further exploration of its potential applications in medicine, agriculture, and material science.
2. Development of novel derivatives with improved properties and lower cost.
3. Investigation of its mechanism of action in different systems.
4. Study of its toxicity and safety profile in different systems.
5. Optimization of the synthesis method to obtain higher yields and purity.
Conclusion
In conclusion, 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- is a unique compound that has shown promising results in various scientific research fields. Its synthesis method has been optimized to obtain high yields and purity, and its potential applications in medicine, agriculture, and material science have been extensively studied. Further research is needed to explore its mechanism of action, toxicity, and safety profile, and to develop novel derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- involves the reaction of 2-methyl-5-octylpyrimidine-4,6-diol with ammonia in the presence of a suitable catalyst. This reaction results in the formation of 4-Pyrimidinol, 6-amino-2-methyl-5-octyl- as the final product. This synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
4-Pyrimidinol, 6-amino-2-methyl-5-octyl- has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In agriculture, it has been used as a growth regulator for plants to enhance their growth and yield. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
103980-52-5 |
|---|---|
Nom du produit |
4-Pyrimidinol, 6-amino-2-methyl-5-octyl- |
Formule moléculaire |
C13H23N3O |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
4-amino-2-methyl-5-octyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H23N3O/c1-3-4-5-6-7-8-9-11-12(14)15-10(2)16-13(11)17/h3-9H2,1-2H3,(H3,14,15,16,17) |
Clé InChI |
DVYGVFXBXNKEPP-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCC1=C(NC(=NC1=O)C)N |
SMILES |
CCCCCCCCC1=C(N=C(NC1=O)C)N |
SMILES canonique |
CCCCCCCCC1=C(NC(=NC1=O)C)N |
Synonymes |
4-Pyrimidinol, 6-amino-2-methyl-5-octyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





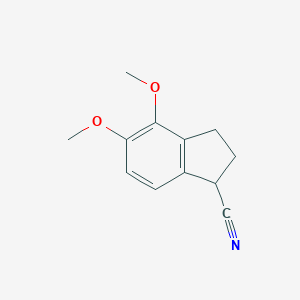
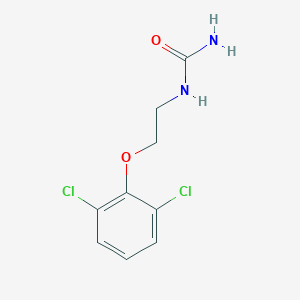
![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)

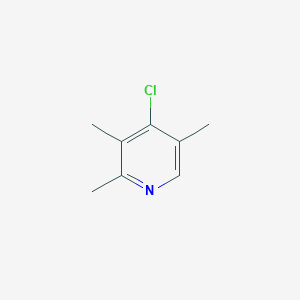
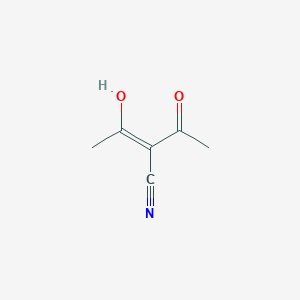
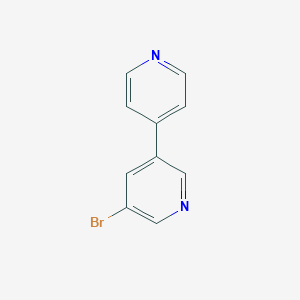
![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)
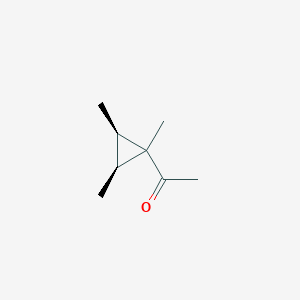
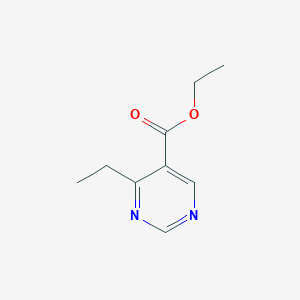
![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)
